molecular formula C21H22N6O5S B14983308 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-3-nitrobenzenesulfonamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B14983308
M. Wt: 470.5 g/mol
InChI Key: WDWMFLXVVJSPBJ-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with an amine derivative of 2-methyl-6-(morpholin-4-yl)pyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of the nitro and sulfonamide groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.

    Nitrobenzene sulfonamides: Compounds with similar functional groups that have comparable chemical reactivity and applications.

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit angiogenesis and induce DNA cleavage sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22N6O5S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C21H22N6O5S/c1-15-22-20(14-21(23-15)26-9-11-32-12-10-26)24-16-5-7-17(8-6-16)25-33(30,31)19-4-2-3-18(13-19)27(28)29/h2-8,13-14,25H,9-12H2,1H3,(H,22,23,24)

InChI Key

WDWMFLXVVJSPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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